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Compound of Interest

Compound Name: tert-Butyl diazoacetate

Cat. No.: B029166 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of

tert-butyl diazoacetate in copper-catalyzed organic transformations. Tert-butyl diazoacetate
is a versatile reagent for the formation of carbon-carbon and carbon-heteroatom bonds through

the generation of copper carbene intermediates.[1] These reactions, including

cyclopropanation, insertion into X-H bonds (where X = C, O, Si, S), and cycloadditions, are

fundamental tools in modern synthetic chemistry.

Safety Precautions: Diazoacetic esters, including tert-butyl diazoacetate, are toxic and

potentially explosive.[2] All manipulations should be conducted in a well-ventilated chemical

fume hood, and distillations must be performed behind a safety shield.[2][3] Avoid contact with

rough or metallic surfaces which can induce decomposition.[3]

Synthesis of Tert-Butyl Diazoacetate
The most common and practical synthesis of tert-butyl diazoacetate involves a diazo transfer

reaction onto an active methylene compound, tert-butyl acetoacetate, followed by deacylation.

[4] The diazo transfer agent is typically a sulfonyl azide, such as p-toluenesulfonyl azide (tosyl

azide) or p-acetamidobenzenesulfonyl azide (p-ABSA).[4]

Protocol 1: Two-Step Synthesis from Tert-Butyl
Acetoacetate
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This protocol is adapted from established laboratory procedures involving diazo transfer and

subsequent deacylation.[4]

Step A: Diazo Transfer to form tert-Butyl α-Diazoacetoacetate

In a wide-mouthed Erlenmeyer flask, dissolve tert-butyl acetoacetate (0.75 mol) and

triethylamine (0.75 mol) in anhydrous acetonitrile (1 L).

Adjust the temperature of the mixture to 20°C.

While stirring vigorously, add p-toluenesulfonyl azide (0.75 mol) dropwise over 10-15

minutes. The reaction is exothermic, and the temperature may rise to 38-40°C.[2]

Continue stirring at room temperature for 2.5 hours.

Remove the solvent by rotary evaporation at 35°C (12 mm Hg). The crude tert-butyl α-

diazoacetoacetate is used directly in the next step.

Step B: Deacylation to form tert-Butyl Diazoacetate

Dissolve the crude tert-butyl α-diazoacetoacetate (0.50 mol) in methanol (150 ml) in a three-

necked flask equipped with a stirrer and thermometer.

Cool the solution to 2–3°C in an ice bath.

Prepare a solution of sodium methoxide from sodium (0.50 g atom) and methanol (150 ml).

Add the sodium methoxide solution dropwise to the cooled diazoacetoacetate solution,

maintaining the reaction temperature between 0–5°C.[2]

After the addition is complete, perform a workup involving extraction with pentane, washing

with water and brine, and drying over MgSO₄.[5]

Concentrate the organic extracts by rotary evaporation to yield tert-butyl diazoacetate as a

yellow liquid.[5]
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Copper-Catalyzed Cyclopropanation
One of the most powerful applications of tert-butyl diazoacetate is the copper-catalyzed

cyclopropanation of alkenes. This reaction proceeds through a copper carbene intermediate

that adds to the olefin in a concerted but asynchronous manner.[6] The choice of copper

catalyst and chiral ligands can afford high levels of diastereo- and enantioselectivity.[7]
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Protocol 2: Asymmetric Cyclopropanation of an Olefin
This generalized protocol is based on typical conditions reported for the asymmetric

cyclopropanation of olefins using tert-butyl diazoacetate.[7]

Catalyst Preparation: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon),

add the copper precursor (e.g., Cu(OTf)₂, 0.1-2 mol%) and the chiral ligand (e.g.,

bisoxazoline, 0.12-2.4 mol%).[7][8]

Reaction Setup: Add the appropriate anhydrous solvent (e.g., dichloromethane). Stir the

mixture at the desired temperature (e.g., 0°C to 30°C) for 30-60 minutes to allow for complex

formation.

Substrate Addition: Add the olefin substrate (1.0 equiv) to the catalyst solution.

Diazo Addition: Prepare a solution of tert-butyl diazoacetate (1.1-1.5 equiv) in the same

anhydrous solvent. Add this solution dropwise to the reaction mixture over several hours

using a syringe pump.
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Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or

Gas Chromatography (GC) until the starting material is consumed.

Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

Purification: Purify the residue by flash column chromatography on silica gel to isolate the

cyclopropane product.

Quantitative Data: Asymmetric Cyclopropanation
Olefin
Substrate

Copper
Catalyst
(mol%)

Ligand Yield (%)
trans/cis
ratio

ee (%)
Referenc
e

2,5-

dimethyl-

2,4-

hexadiene

0.1

Cationic

bisoxazolin

e-copper

complex

90 - 91 [7]

2,5-

dimethyl-

2,4-

hexadiene

-

Copper

Schiff-base

complex

- - 96 (trans) [7]

Copper-Catalyzed X-H Insertion Reactions
Copper carbenes generated from tert-butyl diazoacetate can insert into various X-H bonds,

providing a direct route to functionalized products. This methodology is applicable to Si-H, S-H,

O-H, and C-H bonds.[9][10][11][12]
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Protocol 3: General Procedure for Si-H Insertion
This protocol describes a general method for the copper-catalyzed insertion of tert-butyl
diazoacetate into the Si-H bond of silanes.[10][13]

Reaction Setup: To a dried reaction vessel under an inert atmosphere, add the copper

catalyst (e.g., [(CH₃CN)₄Cu]PF₆, 5 mol%) and anhydrous dichloromethane.[10]

Reagent Addition: Add the silane (1.0 equiv) followed by tert-butyl diazoacetate (1.2 equiv).

Reaction Execution: Stir the mixture at room temperature.

Monitoring and Workup: Monitor the reaction by TLC. Once the diazo compound is

consumed, concentrate the mixture in vacuo.

Purification: Purify the crude product by flash chromatography on silica gel to yield the α-

silylester.
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Quantitative Data: Si-H and S-H Insertion Reactions
Data adapted from reactions with various α-diazoesters, demonstrating the general utility of

copper catalysis.

Substrate
Diazo
Compound

Catalyst
(mol%)

Product Yield (%) Reference

Triethylsilane
α-Aryl

diazoacetate

[(CH₃CN)₄Cu]

PF₆ (5)
α-Silylester up to 98 [10][13]

Thiophenol
α-Aryl

diazoacetate

[(CH₃CN)₄Cu]

PF₆ (5)
α-Thioester

Good to

Excellent
[10]

Protocol 4: General Procedure for O-H Insertion into
Alcohols
This protocol is a representative procedure for the insertion into the O-H bond of alcohols.[14]

[15]

Catalyst Preparation: In a reaction tube, dissolve the copper catalyst (e.g., Cu(OTf)₂, 1

mol%) and a suitable chiral ligand (e.g., bisazaferrocene, 1.9 mol%) in an anhydrous solvent

like dichloromethane.[14]

Reagent Addition: Add the alcohol substrate (5.0 equiv). For enhanced enantioselectivity, a

small amount of water may be beneficial.[14]

Diazo Addition: Add a solution of tert-butyl diazoacetate (1.0 equiv) in the same solvent to

the reaction mixture.

Reaction and Workup: Stir at room temperature until completion (monitored by TLC).

Concentrate the reaction mixture.

Purification: Purify the resulting α-alkoxy ester by flash column chromatography.

Protocol 5: General Procedure for C-H Insertion
This protocol outlines a general method for insertion into unactivated C(sp³)-H bonds.[11]
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Reaction Setup: In a Schlenk flask under an inert atmosphere, add the copper catalyst (e.g.,

"Sandwich" diimine-copper(I) complex, 1 mol%).[11]

Solvent/Substrate: Add the C-H substrate. If it is a liquid, it can often be used as the solvent

(e.g., cyclohexane). Otherwise, use a co-solvent like dichloromethane.

Diazo Addition: Slowly add a solution of tert-butyl diazoacetate (1.0 equiv) in

dichloromethane over several hours via syringe pump.

Reaction and Workup: Stir the reaction at room temperature until the diazo compound is fully

consumed. Remove the solvent and excess substrate under reduced pressure.

Purification: Purify the product by column chromatography.

Quantitative Data: C-H Insertion Reactions
Data based on reactions with ethyl diazoacetate, which is expected to have similar reactivity to

the tert-butyl ester.

Substrate
Catalyst
(mol%)

Product Yield (%) Reference

Cyclohexane

"Sandwich"

diimine-copper(I)

complex (1)

Ethyl

cyclohexylacetat

e

95 [11]

Adamantane

"Sandwich"

diimine-copper(I)

complex (1)

Mixture of tertiary

and secondary

insertion

products

90 [11]

Tetrahydrofuran

"Sandwich"

diimine-copper(I)

complex (1)

Ethyl

(tetrahydrofuran-

2-yl)acetate

52 [11]

Copper-Catalyzed [3+2] Cycloaddition
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Tert-butyl diazoacetate can participate in more complex cascade reactions. For example, a

copper-catalyzed three-component reaction between a diazo compound, tert-butyl nitrite, and

an alkyne can generate isoxazoles in a single step.[16][17][18] The reaction proceeds via in

situ generation of a nitrile oxide from the copper carbene and a nitroso radical.[16]

Protocol 6: One-Pot Synthesis of Isoxazoles
This is a generalized protocol based on the reported copper-catalyzed [3+2] cycloaddition.[16]

Reaction Setup: To a sealed tube, add the copper catalyst (e.g., Cu(OAc)₂·H₂O, 10 mol%), a

base/ligand (e.g., DABCO), the alkyne (1.0 equiv), and the diazo compound (e.g., tert-butyl
diazoacetate, 1.2 equiv) in a suitable solvent (e.g., toluene).

Reagent Addition: Add tert-butyl nitrite (2.0 equiv).

Reaction Execution: Seal the tube and heat the reaction mixture (e.g., at 130°C) for the

specified time (e.g., 6 hours).

Workup: After cooling to room temperature, concentrate the reaction mixture.

Purification: Purify the residue by column chromatography to afford the substituted isoxazole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b029166#copper-catalyzed-reactions-of-tert-butyl-
diazoacetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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